7-Amino-1-methylindolin-2-one
Overview
Description
7-Amino-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 7-Amino-1-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-substituted anilines, followed by cyclization with C–C or C–N bond formation . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, the reaction of hydrazones with Dowtherm A at elevated temperatures can produce indole derivatives in moderate yields .
Chemical Reactions Analysis
7-Amino-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Common reagents used in these reactions include titanium(III) chloride for reductive amination and various oxidizing agents for oxidation reactions. Major products formed from these reactions include substituted indoles and indolinones .
Scientific Research Applications
7-Amino-1-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can cross the blood-brain barrier and affect central nervous system functions. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which play a crucial role in its biotransformation . The compound’s effects are mediated through its binding to various receptors and enzymes, leading to modulation of cellular processes.
Comparison with Similar Compounds
7-Amino-1-methylindolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects
These compounds share the indole nucleus but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
7-amino-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKRVGIXRFAQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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